molecular formula C8H13NO2 B11918075 Ethyl 5-azaspiro[2.3]hexane-1-carboxylate CAS No. 1423070-41-0

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate

Cat. No.: B11918075
CAS No.: 1423070-41-0
M. Wt: 155.19 g/mol
InChI Key: MPCICBYXYLTMLX-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[23]hexane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a six-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate typically involves the reaction of ethyl 2-bromoacetate with azetidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azetidine nitrogen attacks the carbon atom of the ethyl 2-bromoacetate, leading to the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various spirocyclic derivatives.

Scientific Research Applications

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mode of action.

Comparison with Similar Compounds

  • Ethyl 5-(diphenylmethyl)-1-methyl-5-azaspiro[2.3]hexane-1-carboxylate
  • 5-(tert-butyl)-1-ethyl-5-azaspiro[2.3]hexane-1,5-dicarboxylate

Comparison: Ethyl 5-azaspiro[2.3]hexane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of an ethoxy group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications. The presence of different substituents in similar compounds can lead to variations in their chemical and physical properties, influencing their suitability for specific applications.

Biological Activity

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article discusses its biological activity, including antimicrobial properties, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H14ClNO2C_8H_{14}ClNO_2 and a molecular weight of approximately 191.66 g/mol. The compound features a five-membered nitrogen-containing ring fused to a six-membered carbon ring, which enhances its solubility in polar solvents, making it suitable for various chemical applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli ATCC 25922<32 nM
Derivative BS. aureus ATCC 29213<100 nM
Derivative CA. baumannii ATCC 17978<50 nM

The mechanism of action for this compound involves its interaction with specific enzymes or receptors within microbial cells. The spirocyclic structure allows the compound to fit into the active sites of enzymes, potentially inhibiting their activity and disrupting essential biological pathways . This inhibition can lead to the cessation of bacterial growth and replication.

Case Studies

In one study, derivatives of this compound were tested for their inhibitory effects on DNA gyrase and topoisomerase IV from E. coli. Results indicated low nanomolar inhibition levels, demonstrating strong antibacterial activity against a broad spectrum of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) .

Another case study highlighted the compound's potential in neurological applications, where it was investigated for its ability to modulate neurotransmitter systems, suggesting possible therapeutic effects in treating cognitive disorders.

Research Findings

Recent research has focused on the pharmacological potential of this compound and its derivatives:

  • Antimicrobial Studies : Various derivatives have been synthesized and evaluated for their antibacterial properties, with some showing promising results against resistant strains.
  • Pharmacodynamics : Interaction studies have revealed that the compound binds effectively to multiple biological targets, impacting various signaling pathways crucial for microbial survival.
  • Therapeutic Applications : Ongoing research aims to explore its utility in drug development, particularly for conditions involving bacterial infections and neurological disorders.

Properties

CAS No.

1423070-41-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 5-azaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)6-3-8(6)4-9-5-8/h6,9H,2-5H2,1H3

InChI Key

MPCICBYXYLTMLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CNC2

Origin of Product

United States

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